molecular formula C13H17NO3 B1620785 2-(Acetylamino)-3-(3,4-dimethylphenyl)propanoic acid CAS No. 312916-35-1

2-(Acetylamino)-3-(3,4-dimethylphenyl)propanoic acid

Cat. No.: B1620785
CAS No.: 312916-35-1
M. Wt: 235.28 g/mol
InChI Key: GVNSHLZYIVHHJW-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The compound is systematically named 2-acetamido-3-(3,4-dimethylphenyl)propanoic acid under IUPAC guidelines, reflecting its acetylated amino group, dimethyl-substituted aromatic ring, and carboxylic acid functionality. The CAS Registry Number assigned to this molecule is 312916-35-1 , a unique identifier critical for regulatory and scientific databases. This alphanumeric designation ensures unambiguous differentiation from structurally similar compounds, such as 2-acetamido-3-(4-methylphenyl)propanoic acid (CAS 6955-13-1) or N-acetyl-3,4-dimethoxy-DL-phenylalanine (CAS 71312887).

Synonyms and Historical Terminology Evolution

The compound has been referenced under multiple synonyms across literature and commercial catalogs, including:

  • N-acetyl-3,4-dimethyl-DL-phenylalanine , emphasizing its relationship to the proteinogenic amino acid phenylalanine.
  • HMS1452C22 and AC1MCMIV , alphanumeric codes used in chemical vendor databases.
  • L-Phenylalanine, N-acetyl-3,4-dimethyl- , a terminology rooted in its stereochemical configuration.

Structural Relationship to Proteinogenic and Non-Proteinogenic Amino Acids

This compound belongs to the class of modified amino acids , featuring a phenylalanine backbone with two key alterations:

  • N-acetylation : The amino group is acetylated, a modification observed in metabolic intermediates like N-acetyl-L-phenylalanine (CAS 2018-61-3).
  • 3,4-Dimethylphenyl substitution : The aromatic ring contains methyl groups at positions 3 and 4, a structural feature shared with non-proteinogenic analogs such as 3,4-dimethyl-L-phenylalanine (CID 18633117).

Compared to proteinogenic phenylalanine, these modifications reduce metabolic liability and enhance lipophilicity, a strategy employed in peptide drug design. The dimethyl substitution pattern distinguishes it from related compounds like 3,4-dimethoxy derivatives (e.g., 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, CID 275285), where methoxy groups introduce distinct electronic effects.

The acetyl group prevents incorporation into ribosomal protein synthesis, classifying it as a non-proteinogenic amino acid . Similar functionalized analogs, such as Dmt (2,6-dimethyltyrosine), are utilized in opioid peptide studies to modulate receptor binding. This compound’s structure bridges synthetic chemistry and biochemical applications, offering insights into steric and electronic perturbations in amino acid frameworks.

Properties

IUPAC Name

2-acetamido-3-(3,4-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8-4-5-11(6-9(8)2)7-12(13(16)17)14-10(3)15/h4-6,12H,7H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNSHLZYIVHHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372641
Record name 2-(acetylamino)-3-(3,4-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312916-35-1
Record name 2-(acetylamino)-3-(3,4-dimethylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethylbenzaldehyde and glycine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethylbenzaldehyde and glycine.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetylamino group.

    Final Product:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Temperature Control: Precise control of reaction temperatures to prevent side reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-3-(3,4-dimethylphenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetylamino group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Applications

1. Antimalarial and Anticancer Research

One of the most promising applications of 2-(acetylamino)-3-(3,4-dimethylphenyl)propanoic acid is its role as an inhibitor of glutathione reductase (GR), an enzyme implicated in the resistance mechanisms of malaria parasites and cancer cells. Research has demonstrated that derivatives of this compound can act as irreversible inhibitors of GR, showcasing potential for development as antimalarial agents and anticancer drugs . The inhibition of GR is particularly relevant as it may enhance the efficacy of existing treatments by overcoming drug resistance.

2. Drug Design and Development

The compound serves as a chiral building block in the synthesis of various pharmaceutical agents. Its structural features allow it to be modified into more complex molecules that can target specific biological pathways. The ability to synthesize derivatives with high enantiomeric excess makes it a valuable tool in drug discovery, particularly for designing new therapeutic agents with improved pharmacological profiles .

Case Studies

Case Study 1: Antimalarial Activity

In a study focused on the design of GR inhibitors, researchers synthesized several derivatives of this compound. These compounds were tested for their ability to inhibit GR activity in Plasmodium falciparum (the malaria parasite). Results indicated that certain derivatives exhibited significant inhibition, suggesting their potential as lead compounds for antimalarial drug development .

Case Study 2: Cancer Treatment

Another investigation explored the anticancer properties of this compound by assessing its effects on various cancer cell lines. The study found that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through GR inhibition. This highlights the dual role of the compound in both preventing disease progression and enhancing treatment efficacy .

Data Table: Summary of Research Findings

Application AreaCompound DerivativeActivity/OutcomeReference
AntimalarialGR InhibitorSignificant inhibition of Plasmodium falciparum GR
Cancer TreatmentGR InhibitorInduced apoptosis in cancer cell lines
Drug DesignChiral Building BlockHigh enantiomeric excess

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-3-(3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2-(acetylamino)-3-(3,4-dimethylphenyl)propanoic acid, emphasizing differences in substituents, molecular properties, and biological activities.

Compound Name Substituents (C2 and C3 positions) Molecular Weight (g/mol) Key Biological Activities/Applications Reference CAS/Study
This compound C2: Acetylamino; C3: 3,4-dimethylphenyl 265.31 SAR studies, receptor ligand candidates 312916-35-1
3-Amino-3-(3,4-dimethylphenyl)propanoic acid C2: Amino; C3: 3,4-dimethylphenyl 207.25 Intermediate in peptide synthesis 412925-16-7
2-(Acetylamino)-3-[(4-bromophenyl)sulfanyl]propanoic acid C2: Acetylamino; C3: 4-bromophenyl sulfanyl 346.23 Antioxidant potential, enzyme inhibition 126253-78-9
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid C2: Amino, methyl; C3: 3,4-dimethoxyphenyl 239.27 Neuroactive agent, chiral building block 10128-06-0
2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]propanoic acid C2: Acetylamino; C3: 4-chlorophenyl sulfanyl 301.77 Anticancer screening, redox modulation sc-305834
Tyrosine (2-amino-3-(4-hydroxyphenyl)propanoic acid) C2: Amino; C3: 4-hydroxyphenyl 181.19 Endogenous amino acid, precursor to neurotransmitters 60-18-4

Structural and Functional Differences

  • Substituent Effects: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to polar groups like hydroxyl (tyrosine) or methoxy . This property may improve membrane permeability in drug candidates . Dimethoxy substituents () increase electron density on the aromatic ring, enhancing interactions with receptors such as serotonin or dopamine transporters .
  • Biological Activity: Antioxidant Potential: Analogs with conjugated systems (e.g., sulfanyl derivatives) exhibit radical scavenging activity, as seen in studies of CAPE (caffeic acid phenethyl ester) analogs . Antiviral Activity: Molecular docking studies indicate that phenylpropanoic acid derivatives with dihydroxyphenyl groups (e.g., salvianolic acid analogs) bind strongly to SARS-CoV-2 proteins, though dimethylphenyl variants may show reduced polarity-dependent interactions .

Biological Activity

2-(Acetylamino)-3-(3,4-dimethylphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an acetylamino group and a 3,4-dimethylphenyl moiety, which are crucial for its biological activity. The structural formula can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{NO}_2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may modulate the activity of enzymes or receptors involved in various biological pathways. The exact molecular targets remain to be fully elucidated through further studies.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit moderate anticancer properties. For instance, a related compound showed inhibition of growth in various cancer cell lines, with an inhibition range of 1% to 23% at a concentration of 10 μM in a single-dose experiment .

Table 1: Anticancer Activity Data

CompoundCell Lines TestedInhibition (%) at 10 μM
Compound A38 tumor subpanels1% - 23%
Compound BA549 (lung cancer)52.4% - 68.7%

Anti-inflammatory Activity

In addition to anticancer properties, the compound has been evaluated for anti-inflammatory effects. In a rat paw edema model, related compounds showed significant anti-inflammatory activity, indicating that this class of compounds could be beneficial in treating inflammatory conditions .

Case Studies

  • Study on Anticancer Properties : In a study involving various derivatives of propanoic acid, it was found that certain modifications led to enhanced anticancer activity against A549 lung cancer cells. The most promising derivatives demonstrated a reduction in cell viability by over 50% compared to controls .
  • Anti-inflammatory Efficacy : Another study highlighted that derivatives similar to this compound exhibited better performance than traditional non-steroidal anti-inflammatory drugs (NSAIDs) in reducing edema in animal models .

Q & A

What are the established synthetic routes for 2-(Acetylamino)-3-(3,4-dimethylphenyl)propanoic acid, and how can side reactions be minimized?

Basic Research Question
Synthesis typically involves coupling the acetylated amino group to the 3,4-dimethylphenylpropanoic acid backbone. A common approach is to use activated esters (e.g., N-hydroxysuccinimide esters) or carbodiimide-mediated coupling to link the acetylated amine to the phenylpropanoic acid core. However, side reactions, such as oxidative dimerization or unintended redox processes, may occur. For example, highlights that thionyl chloride, a reagent often used to prepare acyl chlorides, can induce redox reactions with acetylated phenylpropanoic acids, leading to biphenyl byproducts . To minimize such issues:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via HPLC or TLC.
  • Employ mild activating agents (e.g., DCC/DMAP) instead of strongly acidic conditions.

What analytical techniques are critical for characterizing this compound?

Basic Research Question
Structural validation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the acetylaminopropanoic acid backbone and 3,4-dimethylphenyl substituents (e.g., aromatic protons at δ 6.8–7.2 ppm, acetyl methyl at δ ~2.1 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₁₇NO₃) and detect impurities.
  • X-ray Crystallography : For absolute stereochemical confirmation, if the compound crystallizes (see for structural encoding best practices) .
  • HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns (methanol/water gradients).

How can researchers address unexpected byproduct formation during synthesis?

Advanced Research Question
Unexpected byproducts often arise from redox interactions or steric/electronic effects of substituents. demonstrates that 3,5-di(tert-butyl) substituents on phenylpropanoic acid derivatives can undergo oxidative condensation with thionyl chloride, producing biphenyls . For the 3,4-dimethylphenyl analog:

  • Mechanistic Insight : The electron-donating methyl groups may stabilize radical intermediates, promoting dimerization.
  • Mitigation Strategies :
    • Replace thionyl chloride with milder chlorinating agents (e.g., oxalyl chloride/DMF).
    • Introduce protecting groups (e.g., Boc for the amine) to block reactive sites.
    • Optimize reaction temperature (e.g., 0–25°C to suppress radical pathways).

What structure-activity relationship (SAR) insights apply to derivatives of this compound?

Advanced Research Question
While direct SAR data for this compound is limited, on indole-5-propanoic acid GPR40 agonists reveals that substituents on the phenyl ring (e.g., methyl, fluoro) enhance receptor binding and metabolic stability . Extrapolating to the target compound:

  • 3,4-Dimethyl Groups : May increase lipophilicity and membrane permeability but could hinder solubility.
  • Acetylamino Group : Potential hydrogen-bonding interactions with target enzymes or receptors.
  • Experimental Design :
    • Synthesize analogs with varied substituents (e.g., -OH, -OCH₃) to assess bioactivity.
    • Use molecular docking to predict binding affinities to relevant targets (e.g., enzymes in ’s phenylalanine derivatives) .

How should researchers handle stability and storage challenges for this compound?

Basic Research Question
Stability is influenced by hygroscopicity and sensitivity to light/heat. and recommend:

  • Storage Conditions :
    • Desiccated at –20°C under argon.
    • Amber glass vials to prevent photodegradation.
  • Stability Monitoring :
    • Periodic NMR/HPLC checks for decomposition (e.g., hydrolysis of the acetyl group).
    • Karl Fischer titration to detect moisture uptake.

What strategies resolve contradictory bioactivity data in literature for similar phenylpropanoic acid derivatives?

Advanced Research Question
Contradictions often arise from assay variability or unaccounted stereochemistry. For example, shows that minor structural changes (e.g., fluoro vs. methyl substituents) drastically alter GPR40 agonist activity . To reconcile discrepancies:

  • Standardized Assays : Use cell lines with consistent receptor expression levels.
  • Stereochemical Control : Verify enantiopurity via chiral HPLC (e.g., ’s InChIKey for structural validation) .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay data in ) .

What are the key differences in reactivity between 3,4-dimethylphenyl and other aryl substituents?

Advanced Research Question
The 3,4-dimethyl group introduces steric hindrance and electron-donating effects, altering reactivity:

  • Steric Effects : May slow nucleophilic attacks at the ortho position.
  • Electronic Effects : Increased electron density could stabilize electrophilic intermediates.
  • Comparative Data : ’s tert-butyl-substituted analog underwent redox dimerization, while ’s 3,4-dimethylphenylpropanoic acid derivatives show stability under similar conditions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(Acetylamino)-3-(3,4-dimethylphenyl)propanoic acid
Reactant of Route 2
2-(Acetylamino)-3-(3,4-dimethylphenyl)propanoic acid

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